4-(Prop-2-yn-1-yl)morpholin-3-one
CAS No.: 1518377-73-5
Cat. No.: VC5617547
Molecular Formula: C7H9NO2
Molecular Weight: 139.154
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1518377-73-5 |
---|---|
Molecular Formula | C7H9NO2 |
Molecular Weight | 139.154 |
IUPAC Name | 4-prop-2-ynylmorpholin-3-one |
Standard InChI | InChI=1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2 |
Standard InChI Key | QRZBCKYEVNIPSA-UHFFFAOYSA-N |
SMILES | C#CCN1CCOCC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(Prop-2-yn-1-yl)morpholin-3-one features a six-membered morpholine ring with oxygen at the 1-position and nitrogen at the 4-position. The propargyl group () is attached to the nitrogen atom, while a ketone group () occupies the 3-position. This configuration confers reactivity at both the alkyne and carbonyl moieties, enabling participation in click chemistry and nucleophilic additions .
Physicochemical Data
Key properties of the compound are summarized in Table 1.
Table 1: Physicochemical Properties of 4-(Prop-2-yn-1-yl)morpholin-3-one
Property | Value |
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CAS Number | 5799-76-8 |
Molecular Formula | |
Molecular Weight | 125.168 g/mol |
Density | |
Boiling Point | 168.1 \pm 25.0 \, ^\circ\text{C} |
Flash Point | 45.8 \pm 25.5 \, ^\circ\text{C} |
Vapour Pressure | at 25°C |
LogP (Partition Coefficient) | 0.24 |
Exact Mass | 125.084061 Da |
Polar Surface Area (PSA) | 12.47 Ų |
The low LogP value () indicates moderate hydrophilicity, while the polar surface area suggests limited membrane permeability, typical of intermediates requiring further functionalization .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-(Prop-2-yn-1-yl)morpholin-3-one involves nucleophilic substitution reactions. A representative pathway, adapted from rivaroxaban intermediate synthesis , proceeds as follows:
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Propargylation of Morpholin-3-one:
Morpholin-3-one reacts with propargyl bromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like or tetrahydrofuran (THF). The reaction typically occurs at to , yielding the propargyl-substituted derivative . -
Purification and Isolation:
Crude product is purified via column chromatography or recrystallization from solvents such as acetone or ethyl acetate .
Optimization Parameters
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Solvent Selection: THF and DMF are preferred for their ability to solubilize both reactants and products .
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Temperature: Reactions are exothermic; maintaining temperatures below prevents decomposition .
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
Applications in Pharmaceutical Synthesis
Role in Rivaroxaban Production
4-(Prop-2-yn-1-yl)morpholin-3-one is a precursor to 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, a key intermediate in the anticoagulant rivaroxaban (Xarelto®) . The propargyl group participates in cyclization reactions with oxazolidinone derivatives, forming the core structure of rivaroxaban (Fig. 1) .
Figure 1: Schematic pathway for rivaroxaban synthesis .
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